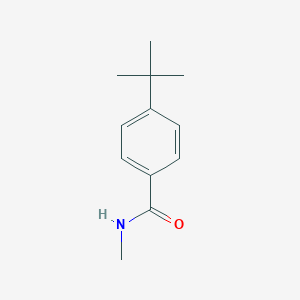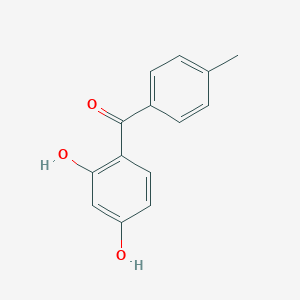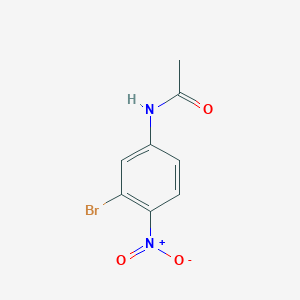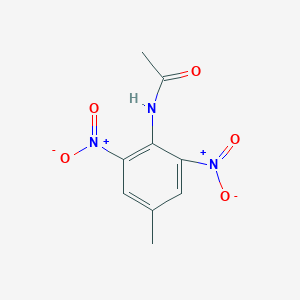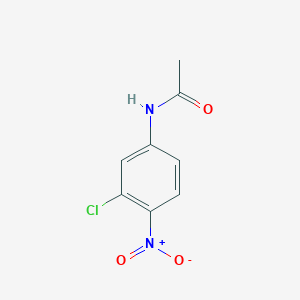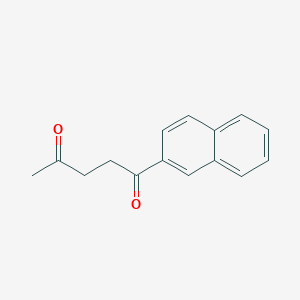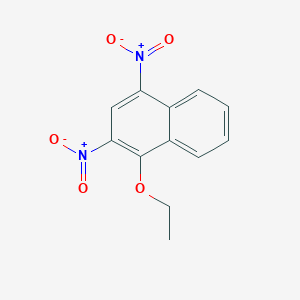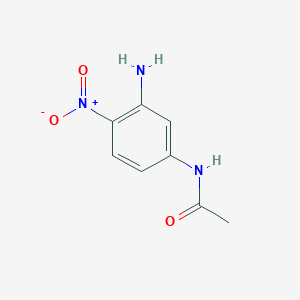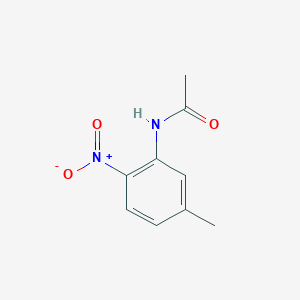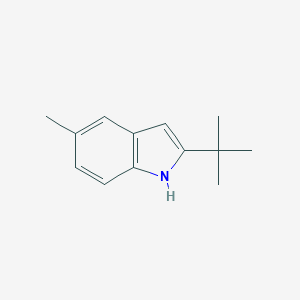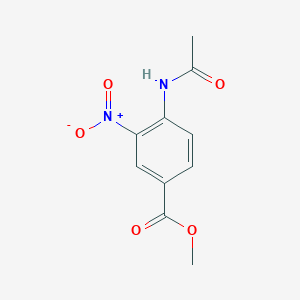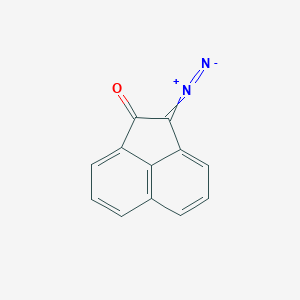
2-Diazoacenaphthen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazoacenaphthen-1-one is a diazo compound that has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a photoaffinity label, a crosslinking agent, and a source of nitrene radicals. In
Wirkmechanismus
The mechanism of action of 2-Diazoacenaphthen-1-one involves the formation of nitrene radicals upon irradiation with UV light. These nitrene radicals can react with a variety of molecules, including proteins, nucleic acids, and small molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Diazoacenaphthen-1-one are dependent on the specific application. As a photoaffinity label, it can be used to study protein-protein interactions and identify binding sites. As a crosslinking agent, it can be used to study protein structure and function. As a source of nitrene radicals, it can be used to study chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Diazoacenaphthen-1-one in lab experiments include its high reactivity, specificity, and versatility. However, its use requires careful handling due to its potential toxicity and instability.
Zukünftige Richtungen
There are several future directions for the use of 2-Diazoacenaphthen-1-one in scientific research. These include the development of new applications for the compound, the optimization of its synthesis and handling, and the exploration of its potential for use in drug discovery and development.
In conclusion, 2-Diazoacenaphthen-1-one is a highly reactive compound that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a valuable tool for studying protein-protein interactions, protein structure and function, and chemical reactions, and has the potential to be used in drug discovery and development.
Synthesemethoden
The synthesis of 2-Diazoacenaphthen-1-one involves the reaction of 2-aminobenzophenone with chlorosulfonyl isocyanate, followed by diazotization with sodium nitrite. The resulting compound is highly reactive and can be used for a variety of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Diazoacenaphthen-1-one has been widely used in scientific research for its unique properties. It can be used as a photoaffinity label to study protein-protein interactions, as a crosslinking agent to study protein structure and function, and as a source of nitrene radicals to study chemical reactions.
Eigenschaften
CAS-Nummer |
2008-77-7 |
|---|---|
Produktname |
2-Diazoacenaphthen-1-one |
Molekularformel |
C12H6N2O |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-diazoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H |
InChI-Schlüssel |
VJAKCISTGXSALV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Andere CAS-Nummern |
2008-77-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




